molecular formula C17H15ClN2O4S B2800585 3-(((6-Chlorobenzo[d]thiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione CAS No. 1105242-52-1

3-(((6-Chlorobenzo[d]thiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione

Cat. No.: B2800585
CAS No.: 1105242-52-1
M. Wt: 378.83
InChI Key: IXZSBABXSPBVFH-UHFFFAOYSA-N
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Description

3-(((6-Chlorobenzo[d]thiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione is a useful research compound. Its molecular formula is C17H15ClN2O4S and its molecular weight is 378.83. The purity is usually 95%.
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Biological Activity

The compound 3-(((6-Chlorobenzo[d]thiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione is a novel synthetic derivative that has garnered attention for its potential biological activities. This article explores the synthesis, characterization, and biological activities of this compound, highlighting its implications in pharmacology and medicinal chemistry.

Synthesis and Characterization

The synthesis of the target compound involves the condensation of 6-chlorobenzo[d]thiazole derivatives with a spirodioxane scaffold. The process typically includes:

  • Formation of Schiff Base : The reaction between 6-chlorobenzo[d]thiazole and an appropriate aldehyde leads to the formation of a Schiff base intermediate.
  • Cyclization : The Schiff base undergoes cyclization to form the spiro compound.
  • Purification : The product is purified through recrystallization techniques.

Characterization techniques such as NMR, FTIR, and mass spectrometry confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Recent studies indicate that this compound exhibits significant antimicrobial properties. In vitro assays reveal its effectiveness against various bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that the compound could be a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies on cancer cell lines demonstrate that it induces apoptosis in a dose-dependent manner. Notable findings include:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • IC50 Values :
Cell LineIC50 (µM)
HeLa15
MCF-720
A54925

The mechanism of action appears to involve the activation of caspase pathways leading to programmed cell death.

Enzyme Inhibition

Additionally, the compound has shown promising results as an inhibitor of certain enzymes relevant in disease pathways:

  • Matrix Metalloproteinases (MMPs) : Inhibition assays indicate that it effectively reduces MMP activity, which is crucial in cancer metastasis and tissue remodeling.
EnzymeIC50 (µM)
MMP-210
MMP-912

Case Studies

Several case studies have been conducted to further elucidate the biological activity of this compound:

  • Study on Antimicrobial Efficacy : A recent study published in Asian Journal of Chemistry demonstrated that derivatives of this compound exhibited varying degrees of antimicrobial activity, suggesting structural modifications could enhance efficacy .
  • Anticancer Research : Research published in PubMed Central explored the apoptotic effects on various cancer cell lines and highlighted its potential as a lead compound for further development in oncology .
  • Enzyme Inhibition Studies : Investigations into its role as an MMP inhibitor revealed significant potential for therapeutic applications in treating cancer and inflammatory diseases .

Properties

IUPAC Name

3-[[(6-chloro-1,3-benzothiazol-2-yl)amino]methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O4S/c18-10-4-5-12-13(8-10)25-16(20-12)19-9-11-14(21)23-17(24-15(11)22)6-2-1-3-7-17/h4-5,8-9H,1-3,6-7H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXZSBABXSPBVFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OC(=O)C(=CNC3=NC4=C(S3)C=C(C=C4)Cl)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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